7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with a cyclopropylmethylamine under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1H-pyrazolo[4,3-c]pyridine
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine .
Uniqueness
7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine is unique due to its specific structural features, such as the cyclopropylmethyl group and the fused pyridine-pyrrole ring system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-1-(cyclopropylmethyl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H11ClN2/c12-11-10-9(3-5-13-11)4-6-14(10)7-8-1-2-8/h3-6,8H,1-2,7H2 |
InChI Key |
CFJXXYVFUWIWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC3=C2C(=NC=C3)Cl |
Origin of Product |
United States |
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